

Azido-PEG11-Alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG11-Alcohol

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This technical guide provides an in-depth overview of **Azido-PEG11-Alcohol**, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document outlines its chemical and physical properties, details its applications in bioconjugation and proteomics, and provides standardized experimental protocols for its use.

Core Properties of Azido-PEG11-Alcohol

Azido-PEG11-Alcohol is a polyethylene glycol (PEG) derivative characterized by a terminal azide group (-N₃) and a terminal hydroxyl group (-OH) separated by an 11-unit PEG spacer. This structure imparts unique characteristics beneficial for a range of scientific applications. The hydrophilic PEG chain enhances solubility in aqueous solutions, a critical feature for biological experiments.^{[1][2][3]}

Physicochemical and Structural Data

A summary of the key quantitative properties of **Azido-PEG11-Alcohol** is presented in Table 1. This data is essential for accurate experimental design, including stoichiometric calculations for conjugation reactions and proper handling and storage.

Property	Value	Reference(s)
Molecular Weight	527.61 g/mol	[1][2]
Molecular Formula	C22H45N3O11	
CAS Number	2252392-53-1	
Purity	Typically >95% or >97%	
Appearance	Colorless or light yellowish liquid/oil	
Solubility	Soluble in water, DMSO, DCM, THF, acetonitrile, DMF	
Storage Conditions	Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Should be stored in a dry, dark environment.	

Applications in Research and Drug Development

The bifunctional nature of **Azido-PEG11-Alcohol** makes it a powerful tool in several research areas:

- **Click Chemistry:** The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of **Azido-PEG11-Alcohol** to molecules containing alkyne or strained cyclooctyne groups, respectively.
- **Bioconjugation:** This molecule is frequently used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
- **PROTAC Technology:** **Azido-PEG11-Alcohol** serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins.

- **Drug Delivery:** It is employed in the functionalization of nanoparticles and liposomes for targeted drug delivery systems.
- **Surface Modification:** The molecule can be used to modify surfaces to improve biocompatibility.

Experimental Protocols

The following are generalized protocols for the two primary types of click chemistry reactions involving **Azido-PEG11-Alcohol**. Researchers should optimize these protocols for their specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating **Azido-PEG11-Alcohol** to an alkyne-containing molecule using a copper catalyst.

Materials:

- **Azido-PEG11-Alcohol**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Appropriate solvent (e.g., PBS, DMSO/water mixture)

Procedure:

- **Reactant Preparation:** Dissolve **Azido-PEG11-Alcohol** and the alkyne-functionalized molecule in the chosen solvent.

- **Catalyst Preparation:** Prepare a stock solution of CuSO₄ and a stock solution of the copper ligand (e.g., THPTA). Shortly before use, mix the CuSO₄ and ligand solutions.
- **Reaction Initiation:** Add the copper/ligand premix to the solution containing the azide and alkyne.
- **Reduction:** Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.
- **Incubation:** Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
- **Purification:** Purify the resulting conjugate using appropriate chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of **Azido-PEG11-Alcohol** to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

- **Azido-PEG11-Alcohol**
- Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
- Appropriate solvent (e.g., PBS, DMSO)

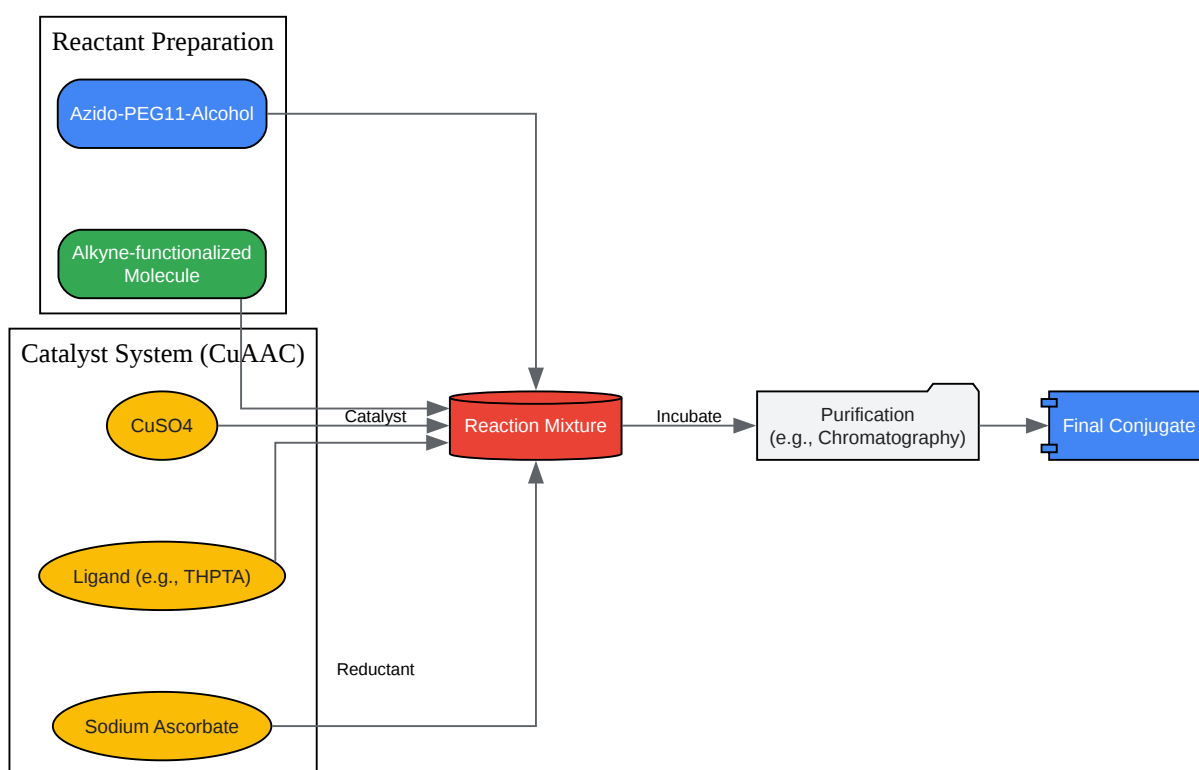
Procedure:

- **Reactant Preparation:** Dissolve **Azido-PEG11-Alcohol** and the cyclooctyne-functionalized molecule in the chosen solvent.
- **Reaction:** Mix the solutions of the azide and cyclooctyne. The reaction will proceed without the need for a catalyst.
- **Incubation:** Allow the reaction to incubate at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific reactants and concentrations. Monitor the reaction progress by an appropriate analytical method.

- Purification: Purify the final conjugate as required for the downstream application.

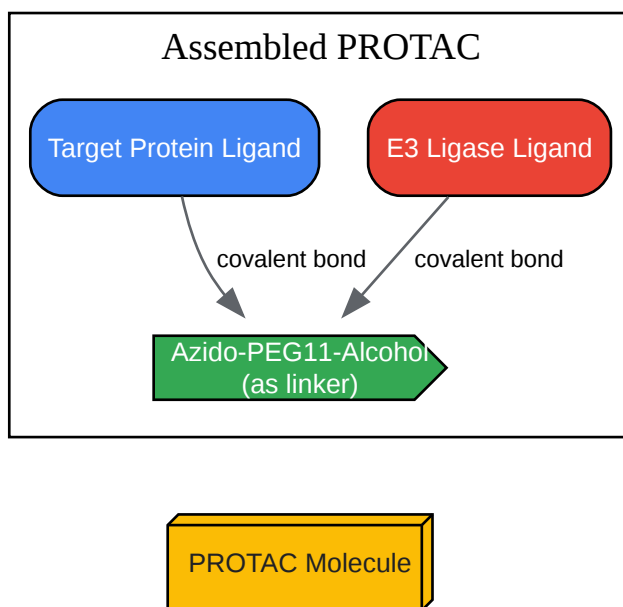
Visualizing Workflows and Relationships

To further elucidate the utility of **Azido-PEG11-Alcohol**, the following diagrams illustrate a typical experimental workflow and its role in PROTACs.



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CuAAC Experimental Workflow



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Role in PROTAC Assembly

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